molecular formula C9H13N B8553302 1-Cyano-1-propylcyclopent-3-ene

1-Cyano-1-propylcyclopent-3-ene

Cat. No.: B8553302
M. Wt: 135.21 g/mol
InChI Key: FBYNVXMJAGXAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-1-propylcyclopent-3-ene is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

1-propylcyclopent-3-ene-1-carbonitrile

InChI

InChI=1S/C9H13N/c1-2-5-9(8-10)6-3-4-7-9/h3-4H,2,5-7H2,1H3

InChI Key

FBYNVXMJAGXAGH-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC=CC1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

LDA (276 mL, 553 mmol 2M in THF) was added dropwise at −78° C. under argon to a stirred solution of valeronitrile (20 g, 25.3 mL, 241 mmol) in THF (250 mL) and then stirred for 15 minutes. The reaction mixture was then warmed to room temperature and stirred for a further 20 minutes. After cooling to −78° C., cis-1,4-dichlorobutene (30.1 g, 25.3 mL) was added dropwise over 10 minutes and the mixture stirred for 10 minutes. The mixture was allowed to warm to room temperature and was then stirred overnight. The reaction was quenched by gentle addition to 150 mL ice cold water and followed by extraction with methyl tea butyl ether. Evaporation gave 47.5 g of an orange oil. Vacuum distillation 0.2-16 mbar, 55-105° C. gave 2.3 g of a yellow oil which was used without further purification.
Name
Quantity
276 mL
Type
reactant
Reaction Step One
Quantity
25.3 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25.3 mL
Type
reactant
Reaction Step Two

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